(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide
Description
(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide (CAS: 1235678-20-2) is a benzamide derivative featuring a piperidine core functionalized with a furan-acryloyl moiety and an ethoxy-substituted benzamide group.
Properties
IUPAC Name |
2-ethoxy-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-27-20-8-4-3-7-19(20)22(26)23-16-17-11-13-24(14-12-17)21(25)10-9-18-6-5-15-28-18/h3-10,15,17H,2,11-14,16H2,1H3,(H,23,26)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNANOCYIGSUGC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Furan-2-yl Acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone, which is then functionalized to introduce the acrylate group.
Coupling Reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired product.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the acrylate group can yield the corresponding saturated derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various functionalized benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may have activity as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile reactivity and potential biological activities.
Mechanism of Action
The mechanism of action of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and piperidine moiety may facilitate binding to these targets, while the benzamide group could modulate the compound’s overall activity. Detailed studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents and backbone modifications:
Key Observations :
- Substituent Effects : The ethoxy group in the target compound may enhance solubility compared to chloro/fluoro analogs , while the furan-acryloyl moiety could promote interactions with aromatic residues in binding pockets.
- Piperidine Modifications : Piperidinylmethyl linkages (common in CNS agents) are retained in the target compound and analogs like [18F]CFPyPB, suggesting shared pharmacokinetic profiles .
Pharmacological Activity
- However, the ethoxy/furan substituents in the target compound may reduce transporter affinity compared to dichloro/fluoropyridinyl groups.
- GPCR/Ion Channel Modulation : Compounds like F15599 (a 5-HT1A receptor agonist) and RS57639 (a serotonin modulator) from highlight the importance of benzamide-piperidine hybrids in GPCR targeting . The target compound’s furan ring may confer selectivity for specific receptor subtypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
